
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% (4-DMSP) is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 260.3 g/mol and a melting point of 159-161°C. 4-DMSP is a widely used reagent and has been applied in a number of biochemical, physiological, and chemical studies.
Mecanismo De Acción
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is believed to act as an inhibitor of the enzyme cytochrome P450 (CYP450). CYP450 is a family of enzymes that are involved in the metabolism of drugs, hormones, and other compounds. 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% binds to the active site of the enzyme and prevents it from binding to its substrate. This inhibition of CYP450 can lead to changes in the metabolism of drugs, hormones, and other compounds, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of CYP450 by 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% can lead to changes in the metabolism of drugs, hormones, and other compounds. This can lead to various biochemical and physiological effects, such as changes in blood pressure, heart rate, respiration, and other physiological parameters. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% can also affect the absorption, distribution, metabolism, and excretion of drugs, hormones, and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% is a widely used reagent in laboratory experiments due to its ability to inhibit the enzyme CYP450. It is relatively easy to synthesize and has a high purity level, making it suitable for use in laboratory experiments. However, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% can be toxic if ingested and should be handled with care.
Direcciones Futuras
The use of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% in scientific research is expected to continue to grow in the future. Possible future applications include the study of drug metabolism, the development of new drugs and compounds, and the study of biochemical and physiological effects of various compounds. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% could also be used in the synthesis of new compounds and materials.
Métodos De Síntesis
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% can be synthesized by reacting 2-N,N-dimethylsulfamoylphenol with 2-methylphenol in the presence of an acid catalyst. The acid catalyst can be either sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 0.1-1.0 MPa. The reaction is typically complete within 1-2 hours.
Aplicaciones Científicas De Investigación
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methylphenol, 95% has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various enzymes and proteins, as well as to study the biochemical and physiological effects of various compounds. It has also been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methylphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-10-12(8-9-14(11)17)13-6-4-5-7-15(13)20(18,19)16(2)3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVROBMHHCIGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


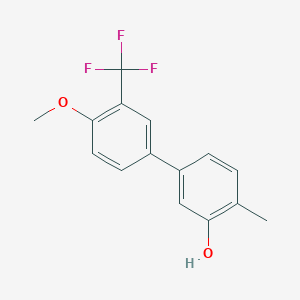
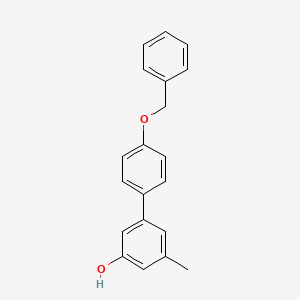
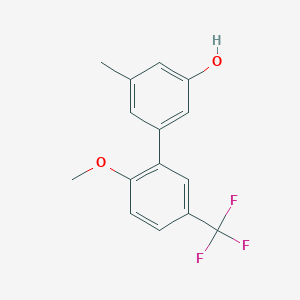
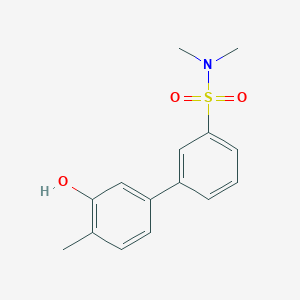
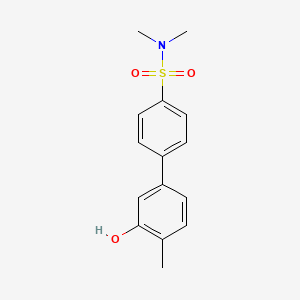
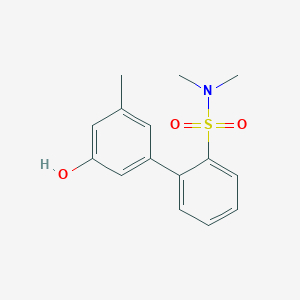

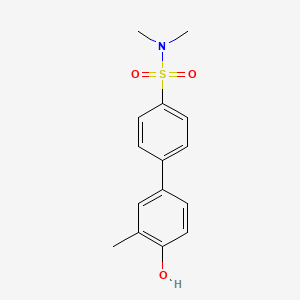
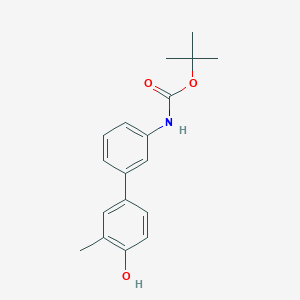

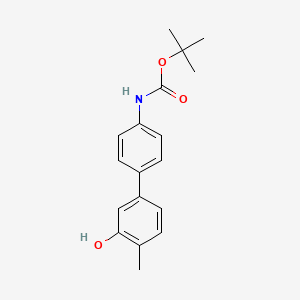
![2-Methyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372707.png)
![2-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372717.png)